![molecular formula C10H14ClNO3 B2774603 2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride CAS No. 2411263-06-2](/img/structure/B2774603.png)
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride
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Overview
Description
“2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride” is a chemical compound with the CAS Number: 2411263-06-2 . It has a molecular weight of 231.68 .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid was achieved by first optically resolving (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine as a resolving agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride: is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its structure, featuring both amino and hydroxyl groups, makes it a versatile building block for creating a wide range of bioactive molecules. It can be employed to develop new therapeutic agents, including enzyme inhibitors and receptor modulators, which are crucial in treating diseases .
Biochemistry
In biochemistry, this compound serves as an important precursor for the synthesis of peptides and amino acid derivatives. Its benzyl group can provide protection for the amino functionality during peptide coupling reactions, which is essential for producing specific peptide sequences used in protein engineering and drug design .
Pharmacology
Pharmacological research leverages EN300-7547388 for the development of drug delivery systems. The compound’s ability to form salts can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability and therapeutic efficacy .
Organic Chemistry
Organic chemists utilize 2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride in stereoselective synthesis. The chiral center at the alpha position to the amino group allows for the creation of optically active compounds, which are significant in producing enantiomerically pure pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of complex biological samples, contributing to the advancement of metabolomics and proteomics .
Materials Science
The compound finds applications in materials science for the development of novel polymers and functional materials. Its reactive groups can be involved in polymerization reactions, leading to materials with potential applications in biotechnology and nanotechnology .
Environmental Science
EN300-7547388: is also studied for its environmental impact, particularly in the context of its biodegradability and potential toxicity. Understanding its interaction with environmental systems is key to assessing the ecological risks associated with its use and disposal .
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. As the compound is related to α,α-Disubstituted α-amino acids, which are known as enzyme inhibitors and as conformational modifiers in physiologically important peptides , it could be of interest in the field of medicinal chemistry and drug discovery.
properties
IUPAC Name |
2-amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNONCRGRFBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
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